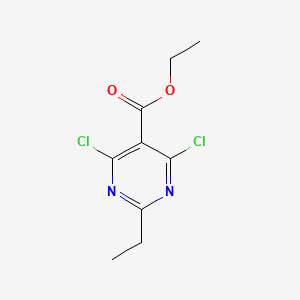
3-(Iodomethyl)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Iodomethyl)cyclopentanone is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an iodomethyl group attached to the cyclopentanone ring. It is a versatile intermediate used in various chemical reactions and has applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)cyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Another method involves the use of a Grignard reagent, where cyclopentanone is reacted with iodomethyl magnesium bromide. This reaction is carried out in anhydrous ether or THF under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Iodomethyl)cyclopentanone undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
3-(Iodomethyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in polymer synthesis.
Mecanismo De Acción
The mechanism of action of 3-(Iodomethyl)cyclopentanone involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is highly reactive, making it a suitable leaving group in substitution reactions. The carbonyl group in the cyclopentanone ring can undergo nucleophilic addition, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclopentanone ring.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: Lacks the iodomethyl group and is less reactive in substitution reactions.
3-(Bromomethyl)cyclopentanone: Similar structure but with a bromine atom instead of iodine, making it less reactive due to the lower leaving group ability of bromine.
3-(Chloromethyl)cyclopentanone: Contains a chlorine atom, which is even less reactive than bromine in substitution reactions.
Uniqueness
3-(Iodomethyl)cyclopentanone is unique due to the presence of the iodomethyl group, which enhances its reactivity in various chemical reactions. The iodine atom is a better leaving group compared to bromine and chlorine, making the compound more versatile in synthetic applications. This increased reactivity allows for the efficient synthesis of a wide range of derivatives, making it a valuable intermediate in organic chemistry.
Propiedades
Fórmula molecular |
C6H9IO |
|---|---|
Peso molecular |
224.04 g/mol |
Nombre IUPAC |
3-(iodomethyl)cyclopentan-1-one |
InChI |
InChI=1S/C6H9IO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2 |
Clave InChI |
FVUGNUPDVVXVPU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC1CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


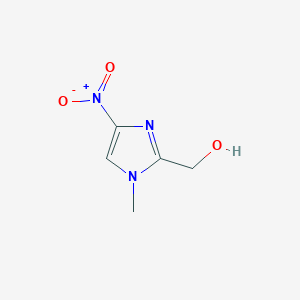
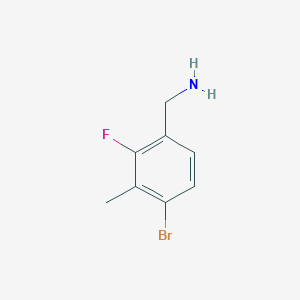
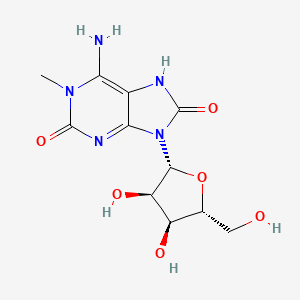
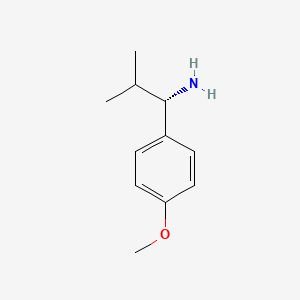

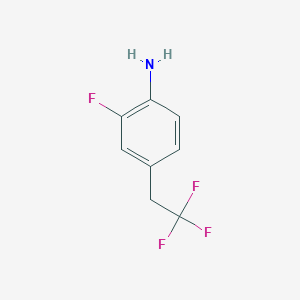
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridin-5(4H)-one](/img/structure/B12969411.png)
![tert-butyl N-[4-(3-chloropropylamino)-4-oxobutyl]carbamate](/img/structure/B12969412.png)
![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12969418.png)

![Ethyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B12969431.png)
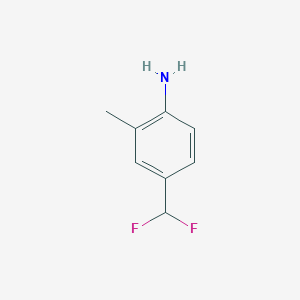
![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)
